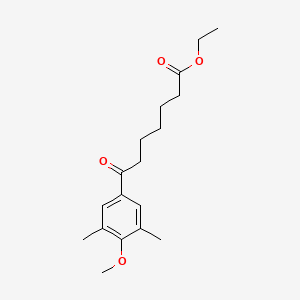
Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to perfumes.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an alcohol with a carboxylic acid in the presence of a catalyst . The specific reactants would depend on the exact structure of the desired product.Molecular Structure Analysis
The molecular structure of this compound would likely include a seven-carbon chain (heptanoate) attached to an ethyl group at one end and a 3,5-dimethyl-4-methoxyphenyl group at the other .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of this class of compounds. This could include hydrolysis to form an alcohol and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the ester group in this compound could influence its solubility, boiling point, and reactivity .Applications De Recherche Scientifique
Understanding Chemical Interactions
The chemical structure of mescaline and its analogs, including compounds similar to Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate, have been studied for their toxicity and behavior in laboratory animals. These studies explore how structural modifications, like alpha substitution or introduction of specific functional groups, can significantly alter pharmacological activity. This research is critical in understanding the toxicological and behavioral responses in different species, shedding light on the complex interplay between chemical structure and biological function (Hardman, Haavik, & Seevers, 1973).
Biodegradation and Environmental Impact
Research into compounds like Ethyl tert-butyl ether (ETBE), structurally similar to Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate, highlights the importance of understanding the biodegradation pathways and environmental fate of chemical substances. Microorganisms capable of degrading ETBE, including their metabolic pathways and limitations, are extensively studied. This research is pivotal in assessing and mitigating the environmental impact of these substances, guiding strategies for bioremediation and environmental conservation (Thornton et al., 2020).
Advanced Materials and Polymer Research
The exploration of compounds like Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate is not limited to toxicological studies. These compounds play a significant role in the development of advanced materials. For instance, the study of methylene-linked liquid crystal dimers, which share structural similarities, contributes to our understanding of materials science, particularly in the creation of new nematic phases with unique properties. This research has implications for the development of advanced display technologies and other applications in materials science (Henderson & Imrie, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-5-22-17(20)10-8-6-7-9-16(19)15-11-13(2)18(21-4)14(3)12-15/h11-12H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRSPCNGQCSLBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C(=C1)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645534 |
Source


|
| Record name | Ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate | |
CAS RN |
898751-10-5 |
Source


|
| Record name | Ethyl 7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

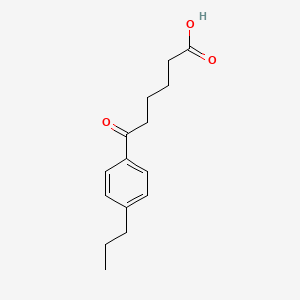
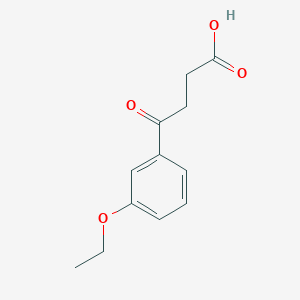
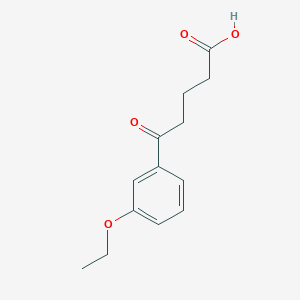
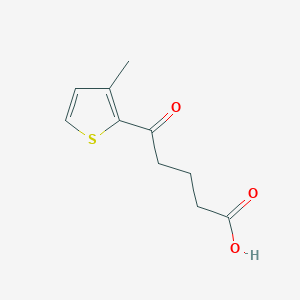
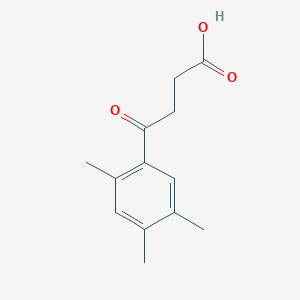
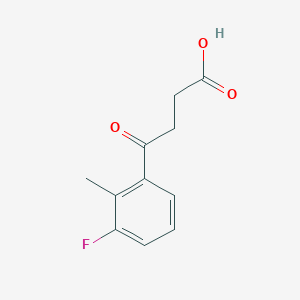
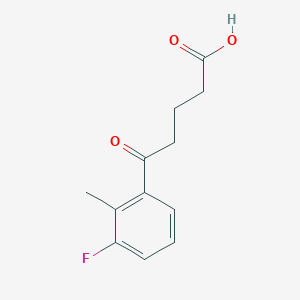
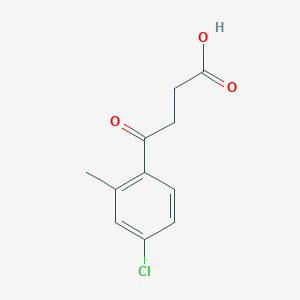
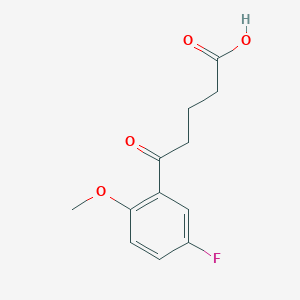
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
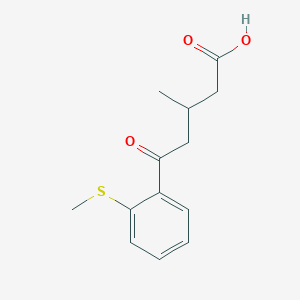
![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
![5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325813.png)